molecular formula C5H12ClN B8056125 2-Methylbut-3-en-2-ylazanium;chloride

2-Methylbut-3-en-2-ylazanium;chloride

Cat. No.: B8056125
M. Wt: 121.61 g/mol
InChI Key: GMZXJAXIYCYAQB-UHFFFAOYSA-N
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Description

2-Methylbut-3-en-2-ylazanium chloride is a quaternary ammonium salt characterized by a branched aliphatic cation and a chloride counterion. Its IUPAC name indicates a structure where the ammonium group (azanium) is attached to the 2-position of a 3-methylbut-3-ene chain. The molecular formula is inferred as C₅H₁₀ClN, with a molecular weight of 119.59 g/mol. The compound’s structure includes a conjugated double bond (but-3-en-2-yl group) and a methyl substituent, which may influence its reactivity and physical properties.

Properties

IUPAC Name

2-methylbut-3-en-2-ylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-4-5(2,3)6;/h4H,1,6H2,2-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZXJAXIYCYAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=C)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzalkonium Chloride

Molecular Formula : C₂₂H₂₄ClN₃O•HCl
Structure : A complex quaternary ammonium salt with a benzyl group and a long alkyl chain.
Comparison :

  • Chloride Presence : Both compounds feature ionic chloride counterions.
  • Size and Complexity : Benzalkonium chloride has a significantly larger molecular weight (408.35 g/mol) and a more complex structure, enabling its use as a surfactant and disinfectant in ophthalmic preparations . In contrast, 2-methylbut-3-en-2-ylazanium chloride’s smaller size may limit its surfactant efficacy but enhance solubility in polar solvents.

Chloroanilines (e.g., 2-Chloroaniline)

Molecular Formula : C₆H₆ClN
Structure : Aromatic primary amines with chlorine substituents on the benzene ring.
Comparison :

  • Chloride Interaction : Chloroanilines feature covalently bonded chlorine, unlike the ionic chloride in the target compound.
  • Basicity and Solubility : The aromatic amine group in chloroanilines confers weaker basicity and lower water solubility compared to quaternary ammonium salts. 2-Methylbut-3-en-2-ylazanium chloride’s ionic nature likely enhances its solubility in aqueous media.
  • Applications : Chloroanilines are intermediates in dye synthesis , whereas quaternary ammonium salts like the target compound may serve as phase-transfer catalysts.

Anthocyanin Chlorides (e.g., Callistephin Chloride)

Structure : Glycosylated anthocyanidins with chloride counterions .

Comparison :

  • Chloride Role : Both compounds use chloride to balance charge, but anthocyanins are bioactive pigments in plants, unlike synthetic quaternary salts.
  • Biological Relevance : Anthocyanins have antioxidant properties , while the target compound’s biological activity is unstudied in the provided evidence.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Molecular Formula Molecular Weight (g/mol) Chloride Type Key Structural Features
2-Methylbut-3-en-2-ylazanium chloride C₅H₁₀ClN 119.59 Ionic Branched aliphatic quaternary ammonium
Benzalkonium chloride C₂₂H₂₄ClN₃O•HCl 408.35 Ionic Benzyl group, long alkyl chain
2-Chloroaniline C₆H₆ClN 127.57 Covalent Aromatic amine with Cl substituent

Table 2: Functional and Analytical Insights

Compound Key Applications Stability Insights Analytical Methods (if available)
2-Methylbut-3-en-2-ylazanium chloride Hypothetical: Organic synthesis Potential hydrolysis risk Not reported in provided evidence
Benzalkonium chloride Disinfectant, ophthalmic preservative Stable in formulations HPLC, UV spectrometry
2-Chloroaniline Dye intermediate Oxidative sensitivity GC-MS, regulatory monitoring

Research Findings and Gaps

  • Benzalkonium Chloride : Established analytical methods (e.g., HPLC) validate its use in pharmaceuticals , underscoring the importance of ionic ammonium salts in industry.
  • Chloroanilines : Regulatory tracking via CAS numbers (e.g., 95-51-2 for 2-chloroaniline) highlights their environmental and health risks .
  • Target Compound: No direct data on synthesis, toxicity, or applications was found in the provided evidence.

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